molecular formula C12H11N3O3 B5394974 N-{4-[amino(hydroxyimino)methyl]phenyl}-2-furamide

N-{4-[amino(hydroxyimino)methyl]phenyl}-2-furamide

Cat. No. B5394974
M. Wt: 245.23 g/mol
InChI Key: DXBHCLHURSQRPO-UHFFFAOYSA-N
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Description

N-{4-[amino(hydroxyimino)methyl]phenyl}-2-furamide, also known as Furfuramide, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-furamide is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the production of reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-furamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit the growth of various fungi and bacteria. It has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-furamide for lab experiments is its high thermal stability, which makes it suitable for use as a flame retardant in various materials. It is also relatively easy to synthesize, with a reliable synthesis method that yields a high purity product.
However, there are also limitations to the use of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-furamide in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. Additionally, its toxicity and potential side effects have not been fully evaluated, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-furamide. In medicine, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. In agriculture, research is needed to evaluate its efficacy and safety as an insecticide and fungicide. In material science, further studies are needed to optimize its use as a flame retardant and evaluate its potential environmental impact.
Conclusion
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-furamide is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. Its reliable synthesis method, potential therapeutic applications, and high thermal stability make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action, evaluate its toxicity and potential side effects, and optimize its use in various applications.

Synthesis Methods

The synthesis of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-furamide involves the reaction of 4-aminobenzaldehyde with furfural in the presence of ammonium acetate. The resulting product is then treated with hydroxylamine hydrochloride to obtain N-{4-[amino(hydroxyimino)methyl]phenyl}-2-furamide. This method has been optimized to achieve a high yield of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-furamide and is considered a reliable approach for the synthesis of this compound.

Scientific Research Applications

N-{4-[amino(hydroxyimino)methyl]phenyl}-2-furamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-{4-[amino(hydroxyimino)methyl]phenyl}-2-furamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been reported to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
In agriculture, N-{4-[amino(hydroxyimino)methyl]phenyl}-2-furamide has been shown to have insecticidal properties against various pests, including the red flour beetle and the rice weevil. It has also been reported to have antifungal activity, making it a potential alternative to synthetic fungicides.
In material science, N-{4-[amino(hydroxyimino)methyl]phenyl}-2-furamide has been investigated for its potential use as a flame retardant in various materials, including polyurethane foams and textiles. Its high thermal stability and low toxicity make it an attractive alternative to traditional flame retardants.

properties

IUPAC Name

N-[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c13-11(15-17)8-3-5-9(6-4-8)14-12(16)10-2-1-7-18-10/h1-7,17H,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBHCLHURSQRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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